Enhanced Hydrophobic Binding Potential via the n-Butyl Substituent Relative to Unsubstituted Benzamidine
The n-butyl substituent at the para position of the benzamidine scaffold significantly increases the calculated partition coefficient (cLogP), providing a quantitative measure of enhanced hydrophobicity compared to the parent compound, benzamidine. This property is a key determinant of enzyme binding pocket complementarity [1].
| Evidence Dimension | Hydrophobicity (Calculated LogP) |
|---|---|
| Target Compound Data | cLogP = 3.92 |
| Comparator Or Baseline | Benzamidine: cLogP = 0.64 |
| Quantified Difference | Increase in cLogP by +3.28 units |
| Conditions | In silico prediction using standard chemoinformatics tools [1]. |
Why This Matters
This substantial increase in hydrophobicity is directly correlated with improved binding affinity (lower Ki) for serine proteases, particularly thrombin, where binding is dominated by hydrophobic interactions [2], guiding selection for assays requiring tighter enzyme binding.
- [1] PubChem. 4-Butylbenzamidine (CID: 240265). Calculated Properties: XLogP3 = 3.9. View Source
- [2] Andrews, J. M., Roman, D. P., & Bing, D. H. (1978). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 21(12), 1202-1207. View Source
